2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a butoxyphenyl group and a dihydrobenzo[b][1,4]dioxin moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the pyrazolo[1,5-a]pyrazine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the butoxyphenyl group: This can be achieved through a substitution reaction, where a butoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrazine core.
Incorporation of the dihydrobenzo[b][1,4]dioxin moiety: This step may involve a coupling reaction, where the dihydrobenzo[b][1,4]dioxin derivative is attached to the intermediate compound.
Final acylation step: The acetamide group is introduced through an acylation reaction, completing the synthesis of the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Coupling reactions: These reactions can be used to attach additional moieties to the compound, potentially modifying its properties.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a subject for studying reaction mechanisms and chemical properties.
Biology: It may serve as a probe or tool for investigating biological processes, particularly those involving its molecular targets.
Medicine: The compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological pathways.
Industry: Its unique structure may make it useful in the development of new materials or as a component in various industrial applications.
Mechanism of Action
The mechanism by which 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide stands out due to its unique combination of functional groups and structural features Similar compounds may include other pyrazolo[1,5-a]pyrazine derivatives or molecules containing the dihydrobenzo[b][1,4]dioxin moiety
Properties
CAS No. |
941886-79-9 |
---|---|
Molecular Formula |
C26H26N4O5 |
Molecular Weight |
474.517 |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C26H26N4O5/c1-2-3-12-33-20-7-4-18(5-8-20)21-16-22-26(32)29(10-11-30(22)28-21)17-25(31)27-19-6-9-23-24(15-19)35-14-13-34-23/h4-11,15-16H,2-3,12-14,17H2,1H3,(H,27,31) |
InChI Key |
XUZZEDCEZSOZAB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
solubility |
not available |
Origin of Product |
United States |
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